
1-Benzyl-5-dimethylaminomethylindole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-dimethylaminomethylindole hydrochloride is a synthetic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound is characterized by the presence of a benzyl group and a dimethylaminomethyl group attached to the indole core, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-dimethylaminomethylindole hydrochloride typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine hydrochloride with a suitable ketone under acidic conditions, leading to the formation of the indole core. Subsequent alkylation with benzyl chloride and dimethylaminomethyl chloride yields the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to accelerate the reaction rates and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-dimethylaminomethylindole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted indole derivatives.
Applications De Recherche Scientifique
1-Benzyl-5-dimethylaminomethylindole hydrochloride has found applications in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to neurotransmitter receptors and their interactions, given its structural similarity to serotonin.
Medicine: Research has explored its potential as a precursor for developing new pharmaceuticals with anticancer, antiviral, and antimicrobial properties.
Industry: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-dimethylaminomethylindole hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to serotonin receptors, modulating their activity and influencing neurotransmission. This interaction is mediated through the indole core, which mimics the structure of serotonin, allowing the compound to act as an agonist or antagonist depending on the receptor subtype.
Comparaison Avec Des Composés Similaires
1-Benzyl-5-hydroxymethylindole: Similar in structure but with a hydroxymethyl group instead of a dimethylaminomethyl group.
1-Benzyl-5-methylindole: Lacks the dimethylamino group, making it less versatile in terms of chemical reactivity.
1-Benzyl-5-aminomethylindole: Contains an aminomethyl group, which can lead to different biological activities.
Uniqueness: 1-Benzyl-5-dimethylaminomethylindole hydrochloride stands out due to the presence of the dimethylaminomethyl group, which enhances its solubility and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Numéro CAS |
101832-87-5 |
|---|---|
Formule moléculaire |
C18H21ClN2 |
Poids moléculaire |
300.8 g/mol |
Nom IUPAC |
(1-benzylindol-5-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-19(2)13-16-8-9-18-17(12-16)10-11-20(18)14-15-6-4-3-5-7-15;/h3-12H,13-14H2,1-2H3;1H |
Clé InChI |
ZHTJWRBZISQNOZ-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CC1=CC2=C(C=C1)N(C=C2)CC3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


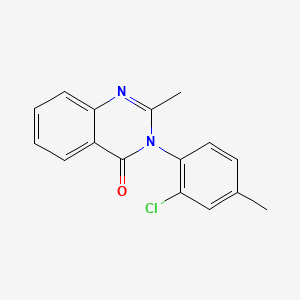
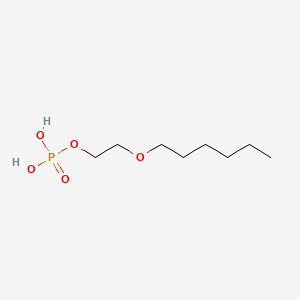
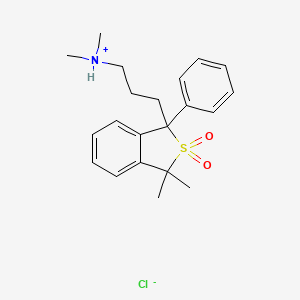
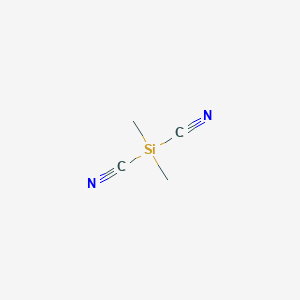
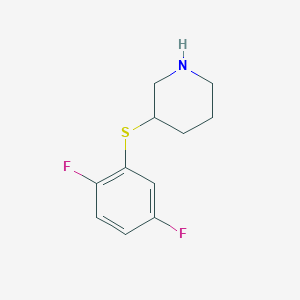
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
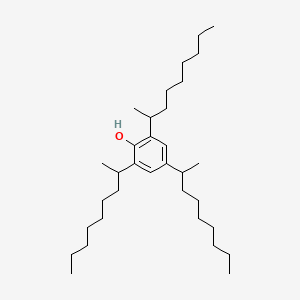

![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)
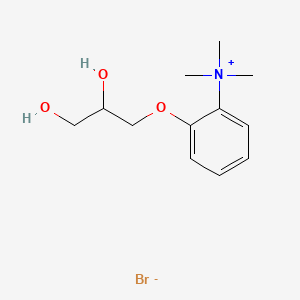
![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)

![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

